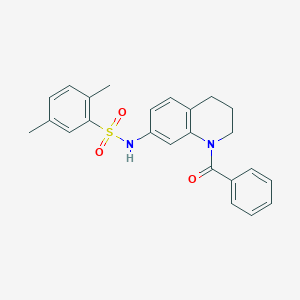

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-10-11-18(2)23(15-17)30(28,29)25-21-13-12-19-9-6-14-26(22(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJJPAMPSAHEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. The molecular formula is , with a molecular weight of 396.5 g/mol. The presence of these functional groups contributes to its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound modulates the activity of these biological targets, leading to various physiological responses. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Antifungal Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For example, related compounds have shown potent activity against various fungal strains. A study highlighted that specific N-substituted benzoyl derivatives displayed superior fungicidal activity compared to commercial fungicides like flutolanil. The effectiveness was measured using EC50 values against fungi such as Valsa mali and Sclerotinia sclerotiorum .

| Compound | EC50 (mg/L) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Flutolanil | 3.44 (Valsa mali) | Reference |

| Flutolanil | 2.63 (Sclerotinia sclerotiorum) | Reference |

Antitumor Activity

In vitro studies have indicated that related compounds exhibit notable antitumor activity. Compounds synthesized from similar frameworks have been tested against various cancer cell lines with promising results. For instance, certain derivatives showed IC50 values lower than that of Doxorubicin (a standard chemotherapeutic agent), indicating their potential as effective anticancer agents .

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 37.5 | Standard |

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds:

- Fungicidal Activity : A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal properties. The study concluded that structural modifications significantly influenced biological activity .

- Antitumor Evaluation : Another investigation synthesized novel tetrahydroquinoline derivatives and assessed their antitumor efficacy in vitro. Several compounds demonstrated higher potency than established drugs like Doxorubicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1004253-21-7, AG0001YQ) serves as a relevant structural analogue . Below is a comparative analysis:

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The sulfonamide group in the target compound is more acidic (pKa ~10–11) compared to the amide group in AG0001YQ (pKa ~17–18). This enhances aqueous solubility at physiological pH, which is critical for bioavailability in drug candidates.

Safety Profiles :

- AG0001YQ exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its isobutyryl and tert-butyl substituents, which may enhance membrane permeability and tissue reactivity . The target compound’s sulfonamide group could mitigate these risks by reducing lipid solubility, though specific toxicological data are unavailable.

Synthetic Accessibility :

- The benzoyl group in the target compound is typically introduced via Friedel-Crafts acylation or nucleophilic substitution, whereas the isobutyryl group in AG0001YQ may require specialized acylating agents. Sulfonamide formation often involves sulfonyl chloride intermediates, which are more reactive than benzamide precursors.

Crystallinity and Characterization :

- Both compounds likely form stable crystals suitable for X-ray diffraction. The use of SHELX software for structural refinement is standard for such small molecules, enabling precise determination of bond lengths and angles .

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred)

Table 2: Hazard Comparison (Based on GHS)

| Hazard Category | Target Compound | AG0001YQ |

|---|---|---|

| Acute Toxicity (Oral) | Not reported | H302 |

| Skin Corrosion/Irritation | Not reported | H315 |

| Respiratory Irritation | Not reported | H335 |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzoyl carbonyl at ~170 ppm, sulfonamide protons at ~7-8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : Single-crystal analysis using SHELX software to resolve stereochemistry and validate bond lengths/angles .

How can researchers design initial biological activity screens to evaluate this compound’s potential enzyme inhibition or antimicrobial properties?

Q. Basic

- Enzyme inhibition assays : Target bacterial dihydropteroate synthase (DHPS) using a spectrophotometric assay with para-aminobenzoic acid (pABA) as substrate; measure IC₅₀ via competitive binding .

- Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; include positive controls (e.g., sulfamethoxazole) .

How should researchers address contradictions between in vitro activity data and in vivo efficacy results?

Q. Advanced

- Orthogonal validation : Cross-check with alternative assays (e.g., isothermal titration calorimetry for binding affinity vs. cell-based assays) .

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies .

- Data triangulation : Combine molecular docking (to predict target interactions) with transcriptomic analysis (to identify off-target effects) .

What computational strategies are recommended for identifying biological targets and optimizing binding affinity?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or carbonic anhydrase IX; prioritize compounds with low RMSD values and strong hydrogen bonding to active sites .

- QSAR modeling : Train models on substituent effects (e.g., Hammett σ values for sulfonamide groups) to predict IC₅₀ improvements .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Q. Advanced

- Substituent modification : Replace 2,5-dimethyl groups with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .

- Scaffold hopping : Compare with tetrahydroisoquinoline derivatives (e.g., cyclopropanecarbonyl analogs) to balance potency and solubility .

What methodologies are effective for improving solubility and stability in preclinical formulations?

Q. Advanced

- Salt formation : Use sodium or meglumine salts to enhance aqueous solubility .

- Cocrystal engineering : Screen with coformers (e.g., succinic acid) via solvent evaporation .

- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via HPLC; optimize lyophilized formulations for long-term storage .

What challenges arise in resolving crystal structures of this compound, and how can they be mitigated?

Q. Advanced

- Crystal twinning : Address via iterative refinement in SHELXL or using twin law matrices .

- Disorder modeling : Apply PART instructions in SHELX for flexible benzyl or sulfonamide groups .

How can researchers investigate mechanisms of drug resistance emerging against this compound?

Q. Advanced

- Mutagenesis studies : Engineer DHPS mutations (e.g., Phe→Leu at residue 98) and test inhibition kinetics .

- Efflux pump assays : Quantify intracellular accumulation in P. aeruginosa with/without efflux inhibitors (e.g., PAβN) .

What strategies are recommended for exploring synergistic combinations with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.